molecular formula C18H20N2O4S2 B2442965 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-73-5

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2442965
CAS No.: 868965-73-5
M. Wt: 392.49
InChI Key: HGGBEWLRDXBPDQ-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonyl group, a propanoylamino group, and a cyclopenta[b]thiophene core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions. The benzenesulfonyl group is then introduced via sulfonylation reactions, followed by the addition of the propanoylamino group through amide bond formation. The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and its cyclopenta[b]thiophene core

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-19-17(22)16-13-8-5-9-14(13)25-18(16)20-15(21)10-11-26(23,24)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGBEWLRDXBPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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